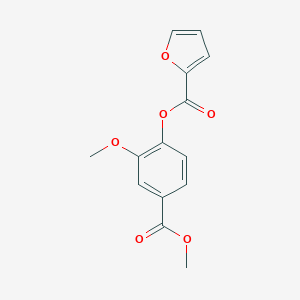![molecular formula C22H19ClN2O2 B309277 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide binds to the catalytic domain of p300/CBP and inhibits its HAT activity. This results in decreased acetylation of histones and altered gene expression. The specific mechanism of how this leads to anti-tumor effects is still being studied, but it is thought to involve the regulation of genes that control cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, one limitation is that it is not specific to p300/CBP and can inhibit other HATs as well. This can lead to off-target effects and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide. One area of research is to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research is to develop more specific inhibitors of p300/CBP that do not have off-target effects. Additionally, this compound could be used as a tool to study the role of p300/CBP in various biological processes beyond cancer.
Métodos De Síntesis
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 4-chlorobenzoic acid, which is then reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylaniline to form this compound.
Aplicaciones Científicas De Investigación
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP. HATs are enzymes that add acetyl groups to histones, which can alter gene expression. p300/CBP is a HAT that is overexpressed in many types of cancer, and its inhibition by this compound has been shown to have anti-tumor effects.
Propiedades
Fórmula molecular |
C22H19ClN2O2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-14-3-12-20(15(2)13-14)25-22(27)17-6-10-19(11-7-17)24-21(26)16-4-8-18(23)9-5-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
QZWOFFXGVHEZJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-ethylhexanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309194.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)
